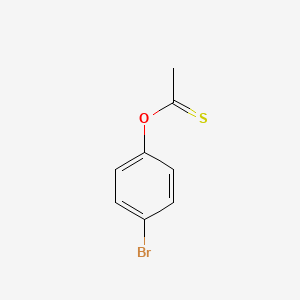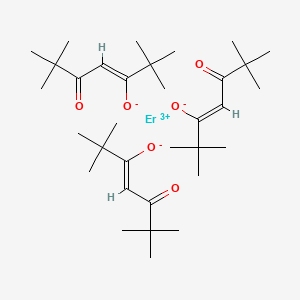
Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')dysprosium
説明
Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)dysprosium is a coordination complex of dysprosium, a rare earth elementThe molecular formula of this compound is C33H57DyO6, and it has a molecular weight of 712.31 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)dysprosium typically involves the reaction of dysprosium chloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base such as sodium or potassium hydroxide. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions. The product is then purified by recrystallization or sublimation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)dysprosium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dysprosium oxide.
Reduction: Reduction reactions can convert the compound back to its elemental form.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethylheptane-3,5-dionato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone in the presence of a catalyst.
Reduction: Hydrogen gas or hydride reagents.
Substitution: Various ligands such as phosphines or amines under mild conditions.
Major Products:
Oxidation: Dysprosium oxide.
Reduction: Elemental dysprosium.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)dysprosium has several scientific research applications:
Materials Science: Used as a precursor for the deposition of dysprosium-containing thin films and coatings, which have applications in electronics and optics.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and hydrogenation.
Industry: Utilized in the production of high-performance materials and as a dopant in luminescent materials.
作用機序
The mechanism of action of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)dysprosium involves its ability to coordinate with various substrates and facilitate chemical reactions. The dysprosium ion in the complex can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the substrates. The pathways involved include electron transfer and ligand exchange processes .
類似化合物との比較
Tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium: Similar coordination complex with yttrium instead of dysprosium.
Tris(2,2,6,6-tetramethylheptane-3,5-dionato)europium: Europium-based complex used in luminescent materials.
Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Bismuth-based complex with similar ligand structure.
Uniqueness: Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)dysprosium is unique due to its specific coordination environment and the properties imparted by the dysprosium ion. Its paramagnetic nature and ability to form stable complexes make it particularly valuable in applications requiring magnetic properties and stability under various conditions .
特性
IUPAC Name |
dysprosium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Dy/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFGFESISFGKQO-LWTKGLMZSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Dy+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Dy+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57DyO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15522-69-7 | |
| Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')dysprosium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015522697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')dysprosium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8203348.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B8203349.png)



![2-[2-(4-Phenoxyphenyl)ethyl]-1,3,6,2-dioxazaborocane](/img/structure/B8203385.png)





